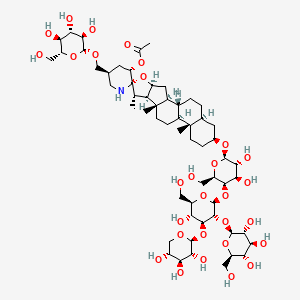

Esculeoside A

Description

Properties

Molecular Formula |

C58H95NO29 |

|---|---|

Molecular Weight |

1270.4 g/mol |

IUPAC Name |

[(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58-/m0/s1 |

InChI Key |

VSQBWNYALURFOT-ZSFCQSFNSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@]11[C@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

Synonyms |

esculeoside A |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Esculeoside A from Tomatine: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, its Regulation, and Experimental Analysis

This technical guide provides a comprehensive overview of the biosynthesis of esculeoside A from its precursor, α-tomatine, a key metabolic process occurring during tomato fruit ripening. This transformation is of significant interest to researchers, scientists, and drug development professionals due to the associated reduction in bitterness and toxicity, and the potential health benefits of esculeoside A. This document details the enzymatic conversions, regulatory networks, and provides structured data and experimental methodologies to facilitate further research in this area.

The Core Biosynthetic Pathway

The conversion of the bitter and toxic steroidal glycoalkaloid α-tomatine to the non-bitter and less toxic esculeoside A is a multi-step enzymatic cascade that takes place as tomato fruit ripens. This pathway involves a series of hydroxylation, acetylation, and glycosylation reactions catalyzed by a suite of enzymes, many of which belong to the GLYCOALKALOID METABOLISM (GAME) family.

The key enzymatic steps are as follows:

-

C-23 Hydroxylation: The pathway is initiated by the hydroxylation of α-tomatine at the C-23 position. This reaction is catalyzed by GAME31 , a 2-oxoglutarate-dependent dioxygenase (2-ODD), to produce 23-hydroxytomatine.[1] This product can spontaneously isomerize to neorickiioside B.[2]

-

C-23 O-Acetylation: The hydroxyl group added at C-23 is then acetylated by GAME36 , a BAHD-type acyltransferase.[3][4] This step yields acetoxytomatine (also referred to as lycoperoside C).[2]

-

C-27 Hydroxylation: Subsequently, another hydroxylation event occurs at the C-27 position of the steroidal skeleton. This reaction is catalyzed by GAME40 (also known as Sl27DOX or E8), another 2-oxoglutarate-dependent dioxygenase, to form acetoxy-hydroxytomatine (prosapogenin A).[1][5]

-

27-O-Glycosylation: The final step in the core pathway is the addition of a glucose moiety to the C-27 hydroxyl group. This glycosylation is carried out by GAME5 , a UDP-glycosyltransferase, to produce esculeoside A.[1]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the esculeoside A biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat/Km (min-1µM-1) | Reference(s) |

| GAME36 | Hydroxytomatine | 2.5 ± 0.3 | 250.52 | [3] |

| Hydroxysolamargine | 11.5 ± 1.5 | 41.22 | [3] | |

| Acetyl-CoA | 1.6 ± 0.2 | 108.23 | [3] | |

| Butyryl-CoA | 4.1 ± 0.6 | 40.91 | [3] | |

| GAME31 | α-Tomatine | N/A | N/A | Data not available |

| GAME40 | Acetoxytomatine | N/A | N/A | Data not available |

| GAME5 | Acetoxy-hydroxytomatine | N/A | N/A | Data not available |

| N/A: Data not available in the searched literature. |

Table 2: Metabolite Concentrations in Tomato Fruit (cv. Micro-Tom)

| Metabolite | Unripe Green Fruit (µg/g FW) | Ripe Red Fruit (µg/g FW) | Reference(s) |

| α-Tomatine | 1782.9 ± 7.2 | 10.5 ± 0.5 | |

| Esculeoside A | Not Detected | 399.8 ± 3.1 | |

| FW: Fresh Weight. Data represents mean ± standard deviation. |

Regulatory Network

The biosynthesis of esculeoside A is tightly regulated, primarily at the transcriptional level, and is intricately linked to the fruit ripening process. The phytohormone ethylene (B1197577) plays a central role in initiating this metabolic shift.

A simplified signaling pathway is as follows:

-

Ethylene Perception: During ripening, a burst of ethylene production occurs. Ethylene is perceived by receptors, initiating a signaling cascade.

-

Signal Transduction: The ethylene signal is transduced through key components like ETHYLENE INSENSITIVE 2 (EIN2) and EIN3-like (EIL) proteins.[3][6]

-

Transcriptional Activation: This signaling cascade leads to the activation of master ripening transcription factors, including RIPENING INHIBITOR (RIN) , a MADS-box protein, and NON-RIPENING (NOR) , a NAC domain protein.[1][6]

-

GAME Gene Expression: RIN and NOR, along with other transcription factors like FRUITFULL1 (FUL1), directly bind to the promoter regions of the GAME genes, activating their expression.[7][8][9][10] For instance, RIN has been shown to directly bind to the promoter of GAME5.[9][10] The expression of GAME31, GAME40, and GAME5 is induced during ripening in an ethylene-dependent manner, while GAME36 expression appears to be regulated by jasmonic acid-induced MYC2.[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of esculeoside A biosynthesis.

Extraction and Quantification of Steroidal Glycoalkaloids

This protocol is based on high-throughput methods for the analysis of tomato steroidal glycoalkaloids (tSGAs) using UHPLC-MS/MS.

Materials:

-

Tomato tissue (fresh, frozen, or freeze-dried)

-

Extraction solvent: 80:20 methanol:water (v/v) with 0.1% formic acid

-

Internal standards (e.g., α-solanine, solanidine)

-

UHPLC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize 50 mg of freeze-dried tomato powder or 500 mg of fresh/frozen tissue with 1 mL of extraction solvent. For high-throughput processing, use a Geno/Grinder with steel balls.

-

Extraction: Shake or vortex the samples for 10 minutes at room temperature.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Dilution and Filtration: Dilute the supernatant 1:10 with the extraction solvent and filter through a 0.22 µm PTFE filter into an autosampler vial.

-

UHPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode for targeted quantification of α-tomatine, esculeoside A, and other intermediates. Precursor and product ion pairs for each analyte must be optimized.

-

Heterologous Expression and Purification of GAME Enzymes

This protocol provides a general framework for the expression of GAME enzymes in E. coli and their subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Cloning: Clone the coding sequence of the GAME gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Grow a starter culture overnight at 37°C.

-

Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged GAME protein with elution buffer.

-

-

Desalting/Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

The following are generalized protocols for assaying the activity of the GAME enzymes. Specific conditions, such as pH and temperature, may need to be optimized for each enzyme.

4.3.1. 2-Oxoglutarate-Dependent Dioxygenase (GAME31, GAME40) Assay

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM 2-oxoglutarate

-

2 mM L-ascorbate

-

100 µM FeSO4

-

Substrate (e.g., 50 µM α-tomatine for GAME31, 50 µM acetoxytomatine for GAME40)

-

Purified recombinant enzyme (1-5 µg)

Procedure:

-

Combine all reaction components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of acetonitrile or methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by UHPLC-MS/MS to detect and quantify the product.

4.3.2. BAHD-Type Acyltransferase (GAME36) Assay

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Acetyl-CoA

-

Substrate (e.g., 50 µM 23-hydroxytomatine)

-

Purified recombinant enzyme (1-5 µg)

Procedure:

-

Follow the same general procedure as for the 2-ODD assay (steps 1-6).

4.3.3. UDP-Glycosyltransferase (GAME5) Assay

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM UDP-glucose

-

Substrate (e.g., 50 µM acetoxy-hydroxytomatine)

-

Purified recombinant enzyme (1-5 µg)

Procedure:

-

Follow the same general procedure as for the 2-ODD assay (steps 1-6).

Conclusion

The biosynthesis of esculeoside A from α-tomatine is a well-defined metabolic pathway crucial for the development of palatable and safe-to-eat tomatoes. The identification of the core GAME enzymes has provided a molecular framework for understanding this process. The regulation of this pathway is intricately linked to the ethylene-mediated ripening program, involving a cascade of transcription factors. The experimental protocols outlined in this guide provide a foundation for further investigation into the kinetics, regulation, and potential for metabolic engineering of this important biosynthetic pathway. Future research should focus on obtaining detailed kinetic parameters for all enzymes in the pathway and further elucidating the intricate regulatory network to enable targeted breeding or biotechnological approaches for modulating the levels of these important compounds in tomato.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of α-Tomatine 23-Hydroxylase Involved in the Detoxification of a Bitter Glycoalkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Big red: dissecting the role of ethylene in tomato fruit development and ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 5. Tomato E8 Encodes a C-27 Hydroxylase in Metabolic Detoxification of α-Tomatine during Fruit Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A molecular framework of ethylene-mediated fruit growth and ripening processes in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Removal of toxic steroidal glycoalkaloids and bitterness in tomato is controlled by a complex epigenetic and genetic network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tomato MADS-RIN regulates GAME5 expression to promote non-bitter glycoalkaloid biosynthesis in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of GAME Enzymes in Esculeoside A Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculeoside A, a non-bitter steroidal glycoalkaloid found in ripe tomatoes, is derived from the bitter α-tomatine through a series of enzymatic modifications. This metabolic shift is crucial for the palatability of tomatoes and has garnered significant interest for its potential applications in drug development and crop improvement. Central to this transformation are the GLYCOALKALOID METABOLISM (GAME) enzymes, a group of specialized enzymes that catalyze the key steps in the biosynthesis of Esculeoside A. This technical guide provides an in-depth overview of the core GAME enzymes involved in this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The Esculeoside A Biosynthetic Pathway

The conversion of α-tomatine to Esculeoside A is a four-step enzymatic pathway primarily active during tomato fruit ripening. This process involves hydroxylation, acetylation, and glycosylation reactions catalyzed by specific GAME enzymes. The pathway detoxifies the bitter α-tomatine, leading to the accumulation of the non-bitter Esculeoside A in ripe fruit.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Esculeoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Esculeoside A, a major steroidal saponin (B1150181) found in ripe tomatoes. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Chemical Structure and Stereochemistry

Esculeoside A is a spirosolane-type steroidal glycoalkaloid.[1] Its systematic name is 3-Ο-β-lycotetraosyl (22S,23S,25S)-23-acetoxy-3β,27-dihydroxy-5α-spirosolane 27-Ο-β-D-glucopyranoside .[1] The molecular formula is C₅₈H₉₅NO₂₉ , and it has a molecular weight of 1270.37 g/mol .[2]

The core structure is a hexacyclic spirosolane (B1244043) aglycone, which is a C27 steroid skeleton. The stereochemistry of the aglycone is crucial for its biological activity and is defined as 5α, 22S, 23S, and 25S.[1] An acetoxy group is located at the C-23 position.

A complex oligosaccharide chain, β-lycotetraose, is attached to the hydroxyl group at the C-3 position of the aglycone. Lycotetraose is a branched tetrasaccharide. Additionally, a β-D-glucopyranosyl moiety is attached to the hydroxyl group at the C-27 position.[1]

Below is a diagram illustrating the chemical structure of Esculeoside A.

Caption: Chemical structure overview of Esculeoside A.

Quantitative Data

This section summarizes the key quantitative data reported for Esculeoside A.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₅NO₂₉ | [1][2] |

| Molecular Weight | 1270.37 g/mol | [2] |

| Melting Point | 225 °C | |

| Optical Activity | Negative (-) | [2] |

¹H and ¹³C NMR Spectral Data

The following table presents the ¹H and ¹³C NMR chemical shifts for Esculeoside A, as reported in the literature. The spectra were obtained in pyridine-d₅.

| Position | ¹³C (ppm) | ¹H (ppm) |

| Aglycone | ||

| 1 | 37.8 | 1.75 |

| 2 | 30.0 | 1.85 |

| 3 | 77.8 | 3.95 |

| 4 | 39.2 | 2.50 |

| 5 | 45.8 | 1.20 |

| 6 | 29.1 | 1.60 |

| 7 | 32.8 | 1.80 |

| 8 | 35.2 | 1.55 |

| 9 | 55.0 | 0.95 |

| 10 | 36.0 | - |

| 11 | 21.5 | 1.50 |

| 12 | 40.5 | 1.90 |

| 13 | 41.2 | - |

| 14 | 56.5 | 1.10 |

| 15 | 32.5 | 2.10 |

| 16 | 81.5 | 4.90 |

| 17 | 63.0 | 1.95 |

| 18 | 17.0 | 0.90 |

| 19 | 12.8 | 0.85 |

| 20 | 42.0 | 2.20 |

| 21 | 15.5 | 1.05 |

| 22 | 99.5 | - |

| 23 | 75.0 | 5.10 |

| 24 | 34.5 | 2.30 |

| 25 | 31.0 | 1.70 |

| 26 | 50.5 | 2.80 |

| 27 | 70.0 | 4.10 |

| OAc-C=O | 170.5 | - |

| OAc-CH₃ | 21.0 | 2.15 |

| β-Lycotetraose (at C-3) | ||

| Gal-1 | 102.0 | 4.95 |

| ... | ... | ... |

| β-D-Glucose (at C-27) | ||

| Glc-1' | 105.0 | 4.80 |

| ... | ... | ... |

Note: The complete assignment of all sugar protons and carbons is complex and requires detailed 2D NMR analysis. The table provides key assignments for the aglycone and the anomeric protons of the sugar moieties. For full spectral images, refer to the supporting information of "Identification of Novel iso-Esculeoside B from Tomato Fruits and LC-MS/MS-based Food Screening for Major Dietary Steroidal Alkaloids Focused on Esculeosides".

Experimental Protocols

Isolation and Purification of Esculeoside A from Ripe Tomatoes

The following protocol is a composite of methods reported in the literature for the isolation and purification of Esculeoside A.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of Esculeoside A.

Detailed Methodology:

-

Sample Preparation: Fresh, ripe cherry tomatoes are washed and homogenized in a blender with an equal volume of water or methanol.

-

Extraction: The homogenate is extracted with methanol at room temperature with stirring for several hours. The extraction process is typically repeated multiple times to ensure complete recovery.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Initial Column Chromatography: The crude extract is subjected to column chromatography using a non-polar adsorbent resin such as Diaion HP-20. The column is washed with water to remove highly polar impurities, and then eluted with a stepwise or gradient of increasing methanol concentration in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reversed-Phase HPLC Purification: Fractions enriched with Esculeoside A are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to Esculeoside A is collected.

-

Final Product: The pure fractions are pooled, and the solvent is removed under vacuum to yield Esculeoside A as a white powder or colorless needles.[1]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated pyridine (B92270) (pyridine-d₅) or deuterated methanol (methanol-d₄). The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the accurate mass and molecular formula of Esculeoside A. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in the structural elucidation of the aglycone and the sugar moieties.

Biosynthesis of Esculeoside A

Esculeoside A is biosynthesized from the precursor α-tomatine during the ripening of tomatoes. This conversion involves a series of enzymatic reactions that reduce the bitterness and toxicity of the glycoalkaloids present in unripe fruit.

Biosynthetic Pathway from α-Tomatine

Caption: Biosynthesis of Esculeoside A from α-tomatine.

The key enzymatic steps in the conversion of α-tomatine to Esculeoside A are:

-

Hydroxylation at C-23: The enzyme GAME31, a 2-oxoglutarate-dependent dioxygenase, hydroxylates α-tomatine at the C-23 position to form hydroxytomatine.

-

Acetylation and further Hydroxylation: The enzyme GAME36, an acyltransferase, acetylates the hydroxyl group at C-23. Concurrently or subsequently, the enzyme GAME40 hydroxylates the C-27 position, leading to the formation of acetoxy-hydroxytomatine.

-

Glycosylation at C-27: Finally, the enzyme GAME5, a glycosyltransferase, attaches a glucose molecule to the hydroxyl group at C-27, completing the biosynthesis of Esculeoside A.

References

Esculeoside A: A Technical Guide to its Discovery, Isolation, and Biological Significance in Solanum lycopersicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculeoside A, a steroidal glycoalkaloid predominantly found in ripe tomatoes (Solanum lycopersicum), has garnered significant scientific interest for its diverse pharmacological activities. As the less toxic, non-bitter counterpart to α-tomatine found in unripe fruit, its biosynthesis represents a crucial step in tomato ripening.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Esculeoside A. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visually represents its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Biosynthesis

Esculeoside A was first isolated and identified in 2002 from the ripe fruit of the Cherry tomato by Fujiwara and colleagues.[2] It is a spirosolane-type glycoside with the molecular formula C₅₈H₉₅NO₂₉.[2][3] Its structure has been determined as 3-Ο-β-lycotetraosyl (22S,23S,25S)-23-acetoxy-3β,27-dihydroxy-5α-spirosolane 27-Ο-β-D-glucopyranoside.[2]

The biosynthesis of Esculeoside A is a key metabolic event during tomato ripening. The precursor molecule, α-tomatine, which is abundant in green, unripe tomatoes and contributes to their bitterness, is converted into the non-bitter Esculeoside A as the fruit matures.[1][4] This conversion involves a series of enzymatic reactions, including hydroxylation and acetylation, that transform the toxic α-tomatine into the less harmful Esculeoside A.[1] The phytohormone ethylene (B1197577) has been shown to play a role in the accumulation of Esculeoside A during the ripening process.[2]

Isolation and Purification of Esculeoside A

The isolation of Esculeoside A from tomato fruit involves several key steps, from initial extraction to final purification. The following protocol is a synthesis of methodologies described in the literature.[4][5]

Experimental Protocol: Extraction and Isolation

2.1.1. Materials and Equipment

-

Ripe cherry tomatoes (Lycopersicon esculentum var. cerasiforme)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Homogenizer/Blender

-

Centrifuge

-

Diaion® HP-20 resin

-

Silica (B1680970) gel for column chromatography

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (AcOEt)

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

2.1.2. Extraction Procedure

-

Homogenization: Fresh, ripe cherry tomatoes are thoroughly washed and crushed. The crushed tomatoes are then homogenized in water.[4][5]

-

Centrifugation: The homogenate is centrifuged at approximately 2600 × g for 10 minutes to separate the solid debris from the supernatant.[5]

-

Initial Solid Phase Extraction: The resulting supernatant is passed through a Diaion® HP-20 column. The column is washed sequentially with water, 40% aqueous methanol, 60% aqueous methanol, and finally pure methanol.[5] Esculeoside A is primarily found in the 60% methanol eluate.[5]

2.1.3. Purification Procedure

-

Solvent Evaporation: The 60% methanol eluate containing the crude Esculeoside A is concentrated under reduced pressure using a rotary evaporator.

-

Silica Gel Chromatography: The concentrated extract is then subjected to silica gel column chromatography. The column is eluted with a solvent system of chloroform-methanol-water (e.g., 9:1:0.1 v/v/v) to further purify Esculeoside A.[5]

-

Final Purification and Analysis: The fractions containing Esculeoside A are collected, and the solvent is evaporated. The purity of the isolated compound can be assessed by HPLC-ELSD or LC-MS.[4][6] For quantitative analysis, a calibration curve is prepared using a purified Esculeoside A standard.[4]

Workflow for Esculeoside A Isolation

Quantitative Data

The concentration of Esculeoside A can vary significantly depending on the tomato cultivar and the stage of ripening.

| Tomato Cultivar/Mutant Line | Ripening Stage | Tomatine Content (µg/g fresh weight) | Esculeoside A Content (µg/g fresh weight) | Reference |

| Original Cultivar (Micro-Tom) | Unripe Green | 1782.9 ± 7.2 | - | [4] |

| Original Cultivar (Micro-Tom) | Ripe Red | - | 399.8 | [4] |

| Mutant Line 44-5 | Unripe Green | 299.1 ± 3.7 | - | [4] |

| Mutant Line 42-3 | Unripe Green | 1894.8 ± 7.9 | - | [4] |

| Mutant Line 42-3 | Ripe Red | - | 281.7 ± 2.5 | [4] |

| Mutant Line 13-6 | Ripe Red | - | 786.0 ± 4.2 | [4] |

| Mutant Line 37-4 | Ripe Red | 510.2 ± 5.5 | 428.6 ± 2.3 | [4] |

Table 1: Content of Tomatine and Esculeoside A in different tomato lines at various ripening stages.

| Parameter | Control (db/db mice) | Esculeoside A-treated (db/db mice) | Change | Reference |

| Fasting Blood Glucose | High | Reduced | ↓ | [7] |

| p-AMPK (hepatic) | Low | Increased by 33% | ↑ | [7] |

| PEPCK (hepatic) | High | Decreased by 63% | ↓ | [7] |

| GCK (hepatic) | Low | Increased by 150% | ↑ | [7] |

| Serum LDL Cholesterol | High | Reduced by 25-45% | ↓ | [2] |

| Serum Triglycerides | High | Reduced by 25-45% | ↓ | [2] |

Table 2: Effects of Esculeoside A on biochemical parameters in a db/db mouse model of type 2 diabetes and on cholesterol levels.

Biological Activities and Signaling Pathways

Esculeoside A exhibits a range of biological activities, positioning it as a compound of interest for therapeutic applications.

Anti-inflammatory and Immunomodulatory Effects

Esculeoside A and its aglycone, esculeogenin A, have demonstrated significant anti-inflammatory and immunomodulatory properties. They have been shown to inhibit the maturation of dendritic cells (DCs) stimulated by lipopolysaccharide (LPS).[5] This is achieved by down-regulating the expression of major histocompatibility complex type II (MHC-II) molecules and the co-stimulatory molecule CD86.[5] Consequently, DCs treated with Esculeoside A are less effective at stimulating allogeneic T-cell proliferation and show reduced production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α).[5][8]

The underlying mechanism for this anti-inflammatory action involves the attenuation of the Toll-like receptor 4 (TLR4) signaling pathway.[5][8] Esculeoside A has been found to inhibit the LPS-stimulated up-regulation of TLR4 expression and subsequently attenuate the expression of downstream signaling molecules MyD88 and TRAF6, as well as the phosphorylation of NF-κB.[5]

Hypoglycemic Effects

In studies using db/db mice, a model for type 2 diabetes, Esculeoside A has been shown to possess anti-hyperglycemic properties.[7] It effectively reduces fasting blood glucose levels and improves glucose tolerance.[7] The mechanism behind these effects is linked to the activation of the AMP-activated protein kinase (AMPK) and the upregulation of the insulin (B600854) receptor substrate-1 (IRS-1) pathways in the liver.[7] The activation of AMPK leads to the upregulation of glucokinase (GCK) and the downregulation of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), key enzymes in hepatic glucose metabolism, thereby reducing hepatic glucose production and increasing glucose utilization.[7]

Anti-atherosclerotic and Hypolipidemic Effects

Oral administration of Esculeoside A has been shown to reduce serum levels of cholesterol, triglycerides, and LDL-cholesterol in apoE-deficient mice, a model for atherosclerosis.[9][10] This leads to an amelioration of atherosclerotic lesions.[9][10] The proposed mechanism for this activity is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the accumulation of cholesterol esters in macrophages, which is a critical step in the formation of foam cells and atherosclerotic plaques.[9][10]

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of Esculeoside A in diabetic cardiomyopathy. In streptozotocin-induced diabetic rats, Esculeoside A treatment was found to prevent cardiomyocyte hypertrophy and improve left ventricular systolic and diastolic function.[11][12][13] This protective effect is attributed to the attenuation of oxidative stress, inflammation, fibrosis, and apoptosis.[11] A key mechanism is the activation of the Nrf2 signaling pathway, which in turn suppresses the pro-inflammatory NF-κB axis.[11][12]

Signaling Pathways

4.5.1. TLR4-MyD88-NFκB Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Esculeoside A - Wikipedia [en.wikipedia.org]

- 3. Esculeoside A | C58H95NO29 | CID 10887728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Novel Iso-Esculeoside B from Tomato Fruits and LC-MS/MS-Based Food Screening for Major Dietary Steroidal Alkaloids Focused on Esculeosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoglycemic effects of esculeoside A are mediated via activation of AMPK and upregulation of IRS-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saponin Esculeoside A and Aglycon Esculeogenin A from Ripe Tomatoes Inhibit Dendritic Cell Function by Attenuation of Toll-like Receptor 4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The tomato saponin, esculeoside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esculeoside A Decreases Diabetic Cardiomyopathy in Streptozotocin-Treated Rats by Attenuating Oxidative Stress, Inflammation, Fibrosis, and Apoptosis: Impressive Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Esculeoside A Decreases Diabetic Cardiomyopathy in Streptozotocin-Treated Rats by Attenuating Oxidative Stress, Inflamm… [ouci.dntb.gov.ua]

The Impact of Esculeoside A on Cholesterol Metabolism: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Esculeoside A, a prominent steroidal saponin (B1150181) found in tomatoes, on cholesterol metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for hyperlipidemia and atherosclerosis.

Executive Summary

Esculeoside A and its aglycone metabolite, Esculeogenin A, have demonstrated significant potential in modulating cholesterol metabolism. The primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in both intestinal cholesterol absorption and hepatic lipoprotein assembly. This inhibition leads to a reduction in cholesterol esterification and subsequent attenuation of foam cell formation in macrophages, a key event in the development of atherosclerosis. Furthermore, in vivo studies have confirmed the lipid-lowering effects of Esculeoside A, showcasing its ability to reduce serum levels of total cholesterol, LDL-cholesterol, and triglycerides. This guide will detail the molecular pathways, present quantitative data from key studies, and provide comprehensive experimental protocols to facilitate further research in this promising area.

Mechanism of Action: Inhibition of ACAT

The central mechanism through which Esculeoside A exerts its effects on cholesterol metabolism is via its aglycone, Esculeogenin A, which directly inhibits the activity of both isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT-1 and ACAT-2.[1][2][3]

-

ACAT-1 is ubiquitously expressed and plays a significant role in cholesterol esterification within macrophages, leading to the formation of foam cells.

-

ACAT-2 is primarily found in the intestine and liver and is crucial for the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).

By inhibiting these enzymes, Esculeogenin A effectively reduces the intracellular accumulation of cholesteryl esters. This action has two major consequences:

-

Inhibition of Foam Cell Formation: In macrophages, the blockage of ACAT-1 prevents the esterification of free cholesterol taken up via scavenger receptors, thereby inhibiting the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[1][3]

-

Reduction of Serum Lipids: In the liver, the inhibition of ACAT-2 is thought to decrease the packaging of cholesteryl esters into VLDL particles. This leads to reduced secretion of VLDL and consequently lower levels of circulating triglycerides and LDL-cholesterol.[2]

It is important to note that studies have shown Esculeogenin A does not affect the expression of the scavenger receptors SR-A and SR-BI, indicating that its mechanism is not a reduction in cholesterol uptake by macrophages but rather the inhibition of its intracellular processing.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Esculeoside A's action on cholesterol metabolism and a typical experimental workflow for its investigation.

Quantitative Data

The following tables summarize the quantitative findings from key in vitro and in vivo studies on the effects of Esculeoside A and its metabolite, Esculeogenin A.

Table 1: In Vitro Inhibition of ACAT Activity by Esculeogenin A

| Cell Line | Enzyme | Esculeogenin A Concentration | % Inhibition of ACAT Activity |

| CHO (ACAT-1) | ACAT-1 | 1 µM | ~40% |

| 10 µM | ~75% | ||

| 25 µM | ~90% | ||

| CHO (ACAT-2) | ACAT-2 | 1 µM | ~35% |

| 10 µM | ~70% | ||

| 25 µM | ~85% | ||

| (Data estimated from Fujiwara et al., 2007) |

Table 2: In Vivo Effects of Oral Administration of Esculeoside A in ApoE-deficient Mice

| Treatment Group | Serum Total Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) | Serum LDL-Cholesterol (mg/dL) | Atherosclerotic Lesion Area (% of Aorta) |

| Control | 1250 ± 150 | 200 ± 40 | 1000 ± 120 | 15 ± 2 |

| Esculeoside A (0.02% in diet) | 900 ± 100 | 120 ± 30 | 750 ± 90 | 8 ± 1.5 |

| *(Data are presented as mean ± SD. p < 0.05 vs. Control. Data estimated from Fujiwara et al., 2007) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Foam Cell Formation Assay

Objective: To visually and quantitatively assess the effect of Esculeogenin A on the accumulation of neutral lipids in macrophages.

Cell Culture:

-

Human peripheral blood mononuclear cells are isolated and differentiated into macrophages.

-

Alternatively, a macrophage-like cell line such as THP-1 can be used.

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of Esculeogenin A for 1 hour.

-

Induce foam cell formation by incubating the cells with acetylated LDL (acLDL; 50 µg/mL) for 24-48 hours in the continued presence of Esculeogenin A.

-

Wash the cells with PBS and fix with 10% formalin.

-

Visualize lipid droplets under a microscope.

-

For quantification, extract the Oil Red O stain from the cells with isopropanol (B130326) and measure the absorbance at a specific wavelength (typically ~500 nm).[7]

Hepatic Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay

Objective: To measure the enzymatic activity of ACAT in liver microsomes.

Sample Preparation:

-

Isolate liver tissue from control and Esculeoside A-treated animals.

-

Prepare microsomal fractions by differential centrifugation.[8]

Assay Procedure:

-

Incubate liver microsomes with a reaction buffer containing [14C]oleoyl-CoA as the substrate.

-

To differentiate between ACAT1 and ACAT2 activity, a specific ACAT2 inhibitor can be used in a parallel set of reactions.[8][9]

-

The reaction is stopped, and lipids are extracted.

-

The radiolabeled cholesteryl oleate (B1233923) formed is separated by thin-layer chromatography (TLC).

-

The amount of radioactivity in the cholesteryl ester spot is quantified by liquid scintillation counting to determine ACAT activity.

In Vivo Atherosclerosis Study in ApoE-deficient Mice

Objective: To determine the effect of oral Esculeoside A administration on hyperlipidemia and the development of atherosclerosis.

Animal Model:

-

Apolipoprotein E (ApoE)-deficient mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, are used.[1][10][11][12][13]

Experimental Design:

-

Divide mice into a control group and a treatment group.

-

Feed all mice a high-fat/high-cholesterol diet.

-

The treatment group receives the same diet supplemented with Esculeoside A (e.g., 0.02% w/w).

-

The treatment period typically lasts for several weeks (e.g., 12-16 weeks).

Analysis:

-

Serum Lipids: Collect blood samples at regular intervals and at the end of the study. Measure serum levels of total cholesterol, triglycerides, and LDL-cholesterol using commercially available enzymatic kits.

-

Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice and perfuse the aorta. Dissect the entire aorta, stain with Oil Red O to visualize lipid-rich lesions, and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

Conclusion and Future Directions

The available evidence strongly suggests that Esculeoside A, through its metabolite Esculeogenin A, is a potent inhibitor of ACAT-1 and ACAT-2. This mechanism effectively reduces macrophage foam cell formation and lowers serum lipid levels, thereby attenuating the development of atherosclerosis in preclinical models. These findings position Esculeoside A as a promising natural compound for the prevention and treatment of cardiovascular diseases.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of Esculeoside A and Esculeogenin A in various species, including humans.

-

Investigating potential synergistic effects with other lipid-lowering agents.

-

Conducting comprehensive safety and toxicology studies to support clinical development.

-

Exploring the impact of Esculeoside A on other pathways involved in cholesterol homeostasis, such as the expression of genes regulated by SREBP-2 and LXRα.

References

- 1. Esculeogenin A, a new tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in ApoE-deficient mice by inhibiting ACAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tomato saponin, esculeoside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 7. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Attenuated atherosclerotic lesions in apoE-Fcγ chain-deficient hyperlipidemic mouse model is associated with inhibition of Th17 cells and promotion of Tregs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Hypoglycemic Effects of Esculeoside A In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculeoside A, a major saponin (B1150181) found in tomatoes (Lycopersicon esculentum), has emerged as a compound of interest in the study of metabolic diseases.[1] Research has increasingly pointed towards its potential therapeutic benefits, including anti-hyperglycemic properties. This technical guide provides an in-depth overview of the in vivo hypoglycemic effects of Esculeoside A, with a focus on the experimental evidence, underlying molecular mechanisms, and detailed protocols for key assays. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Quantitative Data Summary

The primary in vivo evidence for the hypoglycemic effects of Esculeoside A comes from studies on C57BLKS/Leprdb (db/db) mice, a well-established model for type 2 diabetes.[1] The following tables summarize the key quantitative findings from a pivotal 56-day study.

Table 1: Effect of Esculeoside A on Fasting Blood Glucose (FBG) in db/db Mice [1]

| Treatment Group | Day 0 (mmol/L) | Day 56 (mmol/L) | % Change from Day 0 |

| db/dm (Control) | 6.2 ± 0.5 | 6.5 ± 0.7 | +4.8% |

| db/db (Untreated) | 18.9 ± 2.1 | 28.1 ± 3.5 | +48.7% |

| db/db + Esculeoside A (100 mg/kg) | 19.2 ± 2.3 | 20.5 ± 2.8 | +6.8% |

Data are presented as mean ± SD.

Table 2: Oral Glucose Tolerance Test (OGTT) in db/db Mice after 55 Days of Treatment [1]

| Treatment Group | 0 min (mmol/L) | 30 min (mmol/L) | 60 min (mmol/L) | 120 min (mmol/L) |

| db/dm (Control) | 6.3 ± 0.6 | 12.8 ± 1.5 | 10.2 ± 1.1 | 7.1 ± 0.8 |

| db/db (Untreated) | 25.1 ± 3.1 | 33.3 ± 4.2 | 33.3 ± 4.5 | 31.9 ± 3.9 |

| db/db + Esculeoside A (100 mg/kg) | 19.8 ± 2.5 | 28.7 ± 3.6 | 27.5 ± 3.3 | 24.3 ± 2.9 |

Data are presented as mean ± SD.

Table 3: Hepatic Protein Expression in db/db Mice after 56 Days of Treatment [1]

| Protein | db/db (Untreated) | db/db + Esculeoside A (100 mg/kg) | Fold Change |

| p-AMPK/T-AMPK | 1.00 | 1.33 | +33% |

| IRS-1 | 1.00 | 2.20 | +120% |

| GCK | 1.00 | 2.50 | +150% |

| PEPCK | 1.00 | 0.37 | -63% |

Data are normalized to the untreated db/db group.

Experimental Protocols

Animal Model and Treatment

-

Animal Model: Male C57BLKS/Leprdb (db/db) mice, a model of spontaneous type 2 diabetes, and their lean littermates (db/dm) as controls are used.[1]

-

Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for a period of acclimatization before the experiment.

-

Grouping and Administration:

-

db/dm control group: Administered distilled water by oral gavage.

-

db/db untreated group: Administered distilled water by oral gavage.

-

db/db treated group: Administered Esculeoside A (100 mg/kg body weight) dissolved in distilled water by oral gavage.

-

-

Duration: The treatment is carried out daily for 56 consecutive days.[1]

Fasting Blood Glucose (FBG) Measurement

-

Frequency: FBG levels are monitored weekly.[1]

-

Procedure:

-

Mice are fasted for 12 hours with free access to water.

-

The designated treatment (Esculeoside A or distilled water) is administered via oral gavage.

-

Two hours post-administration, blood is collected from the tail vein.

-

Blood glucose concentration is measured using a standard blood glucose meter and test strips.[1]

-

Oral Glucose Tolerance Test (OGTT)

-

Timing: The OGTT is performed on the 55th day of the study.[1]

-

Procedure:

-

Mice are fasted for 12 hours.

-

The final dose of Esculeoside A or distilled water is administered by oral gavage.

-

Two hours after treatment administration, a baseline blood glucose level (0 minutes) is measured.

-

A glucose solution (2.5 g/kg body weight) is administered via intraperitoneal injection.[1]

-

Blood glucose levels are subsequently measured at 30, 60, and 120 minutes post-glucose injection.[1]

-

Western Blot Analysis of Hepatic Proteins

-

Sample Collection: At the end of the 56-day treatment period, mice are euthanized, and liver tissues are immediately collected and stored at -80°C.

-

Protein Extraction: Liver tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to collect the supernatant containing the total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AMP-activated protein kinase (T-AMPK), phosphorylated AMP-activated protein kinase (p-AMPK), insulin (B600854) receptor substrate-1 (IRS-1), glucokinase (GCK), and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). Following incubation with the appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway for the hypoglycemic effect of Esculeoside A.

Caption: Workflow for the in vivo investigation of Esculeoside A's hypoglycemic effects.

Mechanism of Action

The hypoglycemic effects of Esculeoside A are believed to be mediated through the regulation of key proteins involved in hepatic glucose metabolism.[1] The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) and the upregulation of insulin receptor substrate-1 (IRS-1).[1]

Activated AMPK (p-AMPK) plays a central role in cellular energy homeostasis. The administration of Esculeoside A has been shown to increase the phosphorylation of AMPK in the liver of db/db mice.[1] This activation of AMPK leads to two significant downstream effects:

-

Suppression of Gluconeogenesis: Activated AMPK downregulates the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[1] By inhibiting PEPCK, Esculeoside A reduces the production of glucose in the liver.

-

Promotion of Glycolysis and Glucose Uptake: Esculeoside A treatment significantly upregulates the expression of glucokinase (GCK) and IRS-1 in the liver.[1] GCK is a key enzyme in glycolysis, responsible for phosphorylating glucose, thereby trapping it within the cell for metabolism. IRS-1 is a crucial docking protein in the insulin signaling pathway, and its upregulation can enhance insulin sensitivity and glucose uptake.

Discussion and Future Directions

The in vivo data strongly suggest that Esculeoside A possesses anti-hyperglycemic properties, primarily demonstrated in a type 2 diabetes mouse model.[1] The compound appears to improve glucose tolerance and reduce fasting blood glucose levels by modulating key hepatic signaling pathways.

It is important to note that some studies using streptozotocin (B1681764) (STZ)-induced type 1 diabetic rat models did not observe a significant effect of Esculeoside A on fasting glucose and insulin levels.[2][3][4][5] This discrepancy may be attributable to the different animal models used, reflecting the distinct pathophysiologies of type 1 versus type 2 diabetes.

Future research should aim to:

-

Elucidate the precise molecular interactions between Esculeoside A and its upstream targets.

-

Investigate the efficacy and safety of Esculeoside A in other preclinical models of metabolic syndrome.

-

Explore the potential for synergistic effects when combined with existing anti-diabetic medications.

-

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

The findings presented in this guide provide a solid foundation for the continued investigation of Esculeoside A as a potential therapeutic agent for the management of type 2 diabetes.

References

- 1. Hypoglycemic effects of esculeoside A are mediated via activation of AMPK and upregulation of IRS-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Esculeoside A Decreases Diabetic Cardiomyopathy in Streptozotocin-Treated Rats by Attenuating Oxidative Stress, Inflammation, Fibrosis, and Apoptosis: Impressive Role of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esculeoside A Decreases Diabetic Cardiomyopathy in Streptozotocin-Treated Rats by Attenuating Oxidative Stress, Inflammation, Fibrosis, and Apoptosis: Impressive Role of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Esculeoside A and its role in plant defense mechanisms

An In-depth Technical Guide to Esculeoside A and Its Role in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract

Esculeoside A is a major steroidal glycoalkaloid found in ripe tomato fruits (Solanum lycopersicum). While its precursor, α-tomatine, serves as a potent defense compound in green, unripe fruits and vegetative tissues, the accumulation of Esculeoside A represents a crucial metabolic shift during ripening. This process detoxifies the fruit, making it palatable for seed dispersers. This guide provides a comprehensive technical overview of Esculeoside A, detailing its biosynthesis from α-tomatine, the underlying signaling pathways involving ethylene (B1197577) and jasmonic acid, and its nuanced role in the broader context of plant defense. We present quantitative data on the bioactivity of its precursor, detailed experimental protocols for its study, and diagrams of key molecular pathways to serve as a resource for researchers in plant science and natural product development.

Introduction: The Glycoalkaloid Shift in Tomato

Plants from the Solanaceae family produce a class of cholesterol-derived specialized metabolites known as steroidal glycoalkaloids (SGAs). These compounds are integral to the plant's defense against a wide array of pathogens and herbivores.[1] In tomato, the primary SGA in green tissues is the bitter and toxic α-tomatine.[2] As the fruit ripens, a series of enzymatic modifications converts α-tomatine into the non-bitter and significantly less toxic Esculeoside A.[1] This conversion is a key event in fruit development, ensuring that the ripe fruit is attractive to seed-dispersing animals. While Esculeoside A itself is not the primary active defense agent, its formation is intrinsically linked to the plant's defense strategy. Understanding this metabolic pathway provides insight into the sophisticated ways plants balance defense with reproductive success.

Chemical Properties and Biosynthesis of Esculeoside A

Esculeoside A is a complex spirosolane-type saponin (B1150181) with the molecular formula C₅₈H₉₅NO₂₉ and a molar mass of approximately 1270.4 g/mol .[3][4] Its structure consists of a steroidal aglycone core attached to a lycotetraose sugar chain at the C-3 position and a glucose moiety at the C-27 position.[3]

The biosynthesis of Esculeoside A from α-tomatine is a four-step, ripening-dependent pathway mediated by a suite of enzymes known as GLYCOALKALOID METABOLISM (GAME) enzymes.[1]

-

C-23 Hydroxylation: The enzyme GAME31 (a 2-oxoglutarate-dependent dioxygenase) hydroxylates α-tomatine.[4]

-

C-27 Hydroxylation: The enzyme GAME40 performs a subsequent hydroxylation at the C-27 position.[1]

-

C-23 Acetylation: The enzyme GAME36, a BAHD-type acyltransferase, acetylates the newly added hydroxyl group at C-23.[1]

-

27-O-Glycosylation: Finally, the enzyme GAME5 glycosylates the C-27 hydroxyl group, completing the conversion to Esculeoside A.[1]

This entire process is tightly regulated and induced by the phytohormone ethylene during the ripening process.[5]

References

The Occurrence and Distribution of Esculeoside A in Tomato Cultivars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculeoside A, a steroidal glycoalkaloid, is a significant secondary metabolite found in ripe tomatoes (Solanum lycopersicum). Unlike its precursor, the bitter and toxic α-tomatine prevalent in unripe fruit, Esculeoside A is considered non-toxic and has garnered attention for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemia effects.[1] This technical guide provides a comprehensive overview of the natural occurrence and distribution of Esculeoside A across various tomato cultivars, details the experimental protocols for its quantification, and illustrates the key biosynthetic pathway involved in its formation during fruit ripening.

Natural Occurrence and Distribution

The concentration of Esculeoside A in tomatoes is highly dependent on the cultivar, ripening stage, and even the specific tissue of the fruit. During the ripening process, α-tomatine is enzymatically converted into Esculeoside A, leading to a decrease in the former and an accumulation of the latter in mature, red tomatoes.[1][2]

Quantitative Data on Esculeoside A Content

The following table summarizes the quantitative data on Esculeoside A content in various tomato cultivars as reported in the scientific literature. It is important to note that direct comparisons between studies may be influenced by variations in analytical methodologies, cultivation conditions, and post-harvest handling.

| Tomato Cultivar/Type | Ripening Stage | Tissue | Esculeoside A Content (μg/g fresh weight, unless otherwise noted) | Reference |

| Micro-Tom (Original Cultivar) | Ripe Red | Whole Fruit | 399.8 | [3] |

| Micro-Tom Mutant Line 13-6 | Ripe Red | Whole Fruit | 786.0 ± 4.2 | [3] |

| Micro-Tom Mutant Line 13-8 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 16-7 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 17-3 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 17-8 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 18-2 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 22-1 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 22-6 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 23-1 | Ripe Red | Whole Fruit | High | [1] |

| Micro-Tom Mutant Line 25-2 | Ripe Red | Whole Fruit | High | [1] |

| Mini Tomatoes (Cherry) | Ripe | Whole Fruit | 311.9 mg / 719 g (approx. 433.8 μg/g) | [4] |

| Middy Tomatoes | Ripe | Whole Fruit | 1094.2 mg / 2361 g (approx. 463.4 μg/g) | [4] |

| Momotaro Tomatoes | Ripe | Whole Fruit | 69.2 mg / 472 g (approx. 146.6 μg/g) | [4] |

| Momotaro Tomatoes | Ripe | Whole Fruit | 331 mg / 7.53 kg (approx. 44.0 μg/g) | [5] |

| Cherry Tomatoes | Ripe | Pericarp | Higher than whole fruit | [2] |

| Processed Tomato Products | - | - | >500 mg/kg in some products | [6][7] |

Experimental Protocols

The accurate quantification of Esculeoside A requires robust extraction and analytical procedures. The following sections detail the common methodologies cited in the literature.

Extraction of Esculeoside A

A common method for the extraction of Esculeoside A from tomato fruit involves the use of polar solvents.

Protocol: Methanol-based Extraction [1]

-

Sample Preparation: Freeze-dry fresh tomato samples and grind them into a fine powder.

-

Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 100 mg) and add a solution of 80% methanol (B129727) containing 0.1% formic acid.[8]

-

Homogenization: Vortex the mixture briefly and then sonicate for 20 minutes at room temperature.[8]

-

Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 15 minutes to pellet solid debris.[8]

-

Filtration: Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF) to remove any remaining particulate matter.[1][8]

-

Sample Dilution: The filtered extract can then be appropriately diluted with the mobile phase for chromatographic analysis.

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

UPLC coupled with various detectors is a widely used technique for the separation and quantification of Esculeoside A.

Protocol: UPLC with Evaporative Light Scattering Detector (ELSD) [1][9]

-

Instrumentation: A Waters Acquity UPLC system with an Alltech Model 3300 ELSD detector or similar.[10]

-

Column: A reversed-phase column, such as a Kinetex C18.[10]

-

Mobile Phase: A gradient of water and acetonitrile (B52724), often with a modifier like formic acid to improve peak shape.

-

Detector: ELSD is suitable for detecting compounds like Esculeoside A that lack a strong UV chromophore.[1] The drift tube temperature and nebulizer gas pressure should be optimized.

-

Quantification: A calibration curve is generated using a purified Esculeoside A standard at multiple concentrations (e.g., 15.63, 31.25, 62.50, 125.00, and 250.00 μg/mL).[1] A polynomial-order 2 regression is often used for the calibration curve.[1]

Protocol: UPLC with Tandem Mass Spectrometry (UHPLC-MS/MS) [11][12]

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II with an Agilent 6545 QTOF).[12]

-

Column: A suitable reversed-phase column for separating steroidal glycoalkaloids.

-

Mobile Phase: A gradient method is typically employed using water with 0.1% (v/v) formic acid (Solvent A) and acetonitrile with 0.1% (v/v) formic acid (Solvent B).[12] An example gradient is as follows:

-

0-0.25 min: 95% A

-

0.25-1.25 min: linear gradient to 80% A

-

1.25-3.75 min: linear gradient to 75% A

-

3.75-4.25 min: hold at 75% A

-

4.25-5.95 min: linear gradient to 68% A

-

5.95-7.65 min: linear gradient to 15% A

-

7.65-10.65 min: hold at 15% A

-

10.65-13.00 min: return to 95% A for re-equilibration.[12]

-

-

Flow Rate: Approximately 0.4 mL/min.[12]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions selected for Esculeoside A and internal standards.[12] High-resolution mass spectrometry can be used to confirm the identity of the analytes.[12]

Visualizations

Biosynthesis of Esculeoside A

During the ripening of tomato fruit, the bitter steroidal glycoalkaloid α-tomatine is converted to the non-bitter and less toxic Esculeoside A through a series of enzymatic reactions. This metabolic shift is crucial for the palatability of ripe tomatoes.[13] The key enzymes in this pathway belong to the GLYCOALKALOID METABOLISM (GAME) family.[8]

Caption: Biosynthetic pathway of Esculeoside A from α-tomatine in ripening tomatoes.

Experimental Workflow for Esculeoside A Quantification

The following diagram outlines a typical workflow for the extraction and analysis of Esculeoside A from tomato samples.

Caption: General experimental workflow for Esculeoside A quantification.

Conclusion

Esculeoside A is a prominent steroidal glycoalkaloid in ripe tomatoes, with its concentration varying significantly among different cultivars. The conversion from α-tomatine during ripening is a key metabolic event that enhances the edibility of the fruit. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of Esculeoside A, which is essential for quality control, breeding programs aimed at enhancing beneficial compounds, and further research into its pharmacological properties. The continued investigation into the distribution and biological activities of Esculeoside A will further elucidate its importance in both food science and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jscholaronline.org [jscholaronline.org]

- 6. Identification of Novel Iso-Esculeoside B from Tomato Fruits and LC-MS/MS-Based Food Screening for Major Dietary Steroidal Alkaloids Focused on Esculeosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 13. A BAHD-type acyltransferase concludes the biosynthetic pathway of non-bitter glycoalkaloids in ripe tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Characterization of Esculeoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the characterization of Esculeoside A, a major steroidal saponin (B1150181) found in ripe tomatoes (Solanum lycopersicum). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation, identification, and biological evaluation of this promising bioactive compound.

Introduction

Esculeoside A is a spirosolane-type steroidal glycoside that has garnered significant scientific interest due to its potential health benefits, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[1][2] The complex structure of Esculeoside A necessitates a thorough characterization using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide presents a consolidation of the available data and protocols to facilitate further research and development of Esculeoside A.

Spectroscopic Data for Structural Elucidation

The definitive structure of Esculeoside A has been elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry. The data presented below has been compiled from various scientific sources. The NMR data is typically recorded in pyridine-d5.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and molecular weight of Esculeoside A.

Table 1: Mass Spectrometry Data for Esculeoside A

| Parameter | Value | Reference |

| Molecular Formula | C₅₈H₉₅NO₂₉ | [3] |

| Molecular Weight | 1270.37 g/mol | [4] |

| Observed Ion (ESI+) | [M+H]⁺ | [1] |

| Exact Mass | 1269.5989 | [4] |

MS/MS Fragmentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural confirmation of Esculeoside A. This is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Although a complete, officially published and comprehensively tabulated set of NMR data is not available in a single public source, the following represents a compilation of expected chemical shifts based on related structures and available spectral data.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for the Aglycone Moiety of Esculeoside A (in pyridine-d₅)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, Multiplicity, J in Hz) |

| 3 | ~78.0 | ~3.5-3.7 (m) |

| 5 | ~45.0 | ~1.0-1.2 (m) |

| 6 | ~29.0 | ~1.5-1.7 (m) |

| 19 | ~19.5 | ~0.8-1.0 (s) |

| 21 | ~15.0 | ~0.9-1.1 (d) |

| 22 | ~100.0 | - |

| 23 | ~75.0 | ~4.5-4.7 (m) |

| 26 | ~50.0 | ~2.5-2.7 (m) |

| 27 | ~65.0 | ~3.8-4.0 (m) |

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for the Sugar Moieties of Esculeoside A (in pyridine-d₅)

| Sugar Unit | Position | ¹³C (δ ppm) | ¹H (δ ppm, Multiplicity, J in Hz) |

| Galactose | 1' | ~105.0 | ~4.5-4.7 (d) |

| Glucose | 1'' | ~104.0 | ~4.7-4.9 (d) |

| Xylose | 1''' | ~106.0 | ~4.4-4.6 (d) |

| Glucose | 1'''' | ~104.5 | ~4.6-4.8 (d) |

| Glucose (at C-27) | 1''''' | ~104.0 | ~4.8-5.0 (d) |

Note: The chemical shifts provided are approximate and can vary slightly based on experimental conditions. Detailed 2D NMR (COSY, HSQC, HMBC) correlations are necessary for unambiguous assignment of all signals.

Experimental Protocols

Isolation and Purification of Esculeoside A from Tomatoes

The following protocol outlines a general method for the extraction and purification of Esculeoside A from ripe tomato fruits.

Materials:

-

Ripe cherry tomatoes

-

Deionized water

-

Methanol (B129727) (MeOH)

-

Diaion HP-20 resin

-

Reversed-phase C18 silica (B1680970) gel

-

Sephadex LH-20

-

Mixer/blender

-

Centrifuge

-

Filter paper (Whatman No. 2 or equivalent)

-

Chromatography columns

Procedure:

-

Extraction:

-

Homogenize fresh ripe cherry tomatoes (e.g., 500 g) with an equal volume of deionized water in a blender.

-

Centrifuge the homogenate to separate the solid and liquid phases.

-

Filter the supernatant through filter paper to remove fine particles.

-

-

Initial Fractionation (Diaion HP-20):

-

Pass the aqueous extract through a column packed with Diaion HP-20 resin.

-

Wash the column with deionized water to remove sugars and other polar compounds.

-

Elute the saponin-rich fraction with methanol.

-

-

Reversed-Phase Chromatography (C18):

-

Concentrate the methanol eluate under reduced pressure.

-

Subject the concentrated extract to a reversed-phase C18 column.

-

Elute with a gradient of methanol in water (e.g., 40% to 100% MeOH) to separate different saponin fractions.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Collect the fractions containing Esculeoside A (identified by TLC or HPLC).

-

Further purify the combined fractions on a Sephadex LH-20 column using methanol as the eluent.

-

-

Final Purification:

-

The fractions containing pure Esculeoside A can be identified by HPLC-ELSD or LC-MS.

-

Combine the pure fractions and evaporate the solvent to obtain Esculeoside A as a white powder.[1]

-

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Esculeoside A in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry Sample Preparation and Data Acquisition

-

Sample Preparation: Prepare a dilute solution of Esculeoside A in methanol or a methanol/water mixture.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal.

-

Data Acquisition: Acquire full scan MS spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Perform tandem MS (MS/MS) experiments on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Signaling Pathways and Experimental Workflows

Logical Workflow for Esculeoside A Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of Esculeoside A.

Signaling Pathways Modulated by Esculeoside A

Esculeoside A has been shown to exert its biological effects through the modulation of key signaling pathways. The diagrams below illustrate its proposed mechanisms of action in regulating glucose metabolism and inflammation.

AMPK/IRS-1 Signaling Pathway (Hypoglycemic Effect)

TLR4/NF-κB Signaling Pathway (Anti-inflammatory Effect)

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of Esculeoside A. The presented data and protocols are intended to aid researchers in the efficient and accurate identification and purification of this compound. The elucidation of its interactions with key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully explore the pharmacological activities and to establish a complete and standardized set of spectroscopic data for Esculeoside A.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Identification of Novel Iso-Esculeoside B from Tomato Fruits and LC-MS/MS-Based Food Screening for Major Dietary Steroidal Alkaloids Focused on Esculeosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Esculeoside A | 532387-86-3 | OE29342 | Biosynth [biosynth.com]

Esculeoside A as a potential therapeutic agent for metabolic syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of interconnected physiological, biochemical, and metabolic factors that significantly elevate the risk of cardiovascular disease and type 2 diabetes mellitus. The escalating global prevalence of this syndrome necessitates the exploration of novel therapeutic agents. Esculeoside A, a major steroidal saponin (B1150181) found in ripe tomatoes (Solanum lycopersicum), has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of esculeoside A as a therapeutic agent for metabolic syndrome. We will delve into its multifaceted mechanisms of action, including its effects on glucose metabolism, lipid profiles, and hepatic steatosis, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and development in this area.

Introduction to Esculeoside A

Esculeoside A is a spirosolane-type glycoside that is formed from the detoxification of the bitter and slightly toxic α-tomatine during the ripening process of tomatoes.[1][2][3] Chemically, it is (22S,23S,25S)-23-acetoxy-3β,27-dihydroxy-5α-spirosolane 3-O-β-lycotetraoside 27-O-β-D-glucopyranoside.[1] Beyond its presence in a common dietary staple, esculeoside A has garnered scientific interest for its diverse pharmacological activities, including anti-atherosclerotic, anti-inflammatory, and hypoglycemic effects.[4][5] This guide will focus on its therapeutic potential in the context of metabolic syndrome.

Effects on Key Components of Metabolic Syndrome

Glucose Homeostasis and Insulin (B600854) Sensitivity

Preclinical studies have demonstrated the potent hypoglycemic activity of esculeoside A.[6] In a study utilizing db/db mice, a model for type 2 diabetes, oral administration of esculeoside A (100 mg/kg for 56 days) significantly reduced fasting blood glucose levels and improved glucose tolerance.[7] The underlying mechanism appears to be multifaceted, involving both the activation of AMP-activated protein kinase (AMPK) and the upregulation of insulin receptor substrate-1 (IRS-1) in the liver.[7]

The activation of AMPK by esculeoside A leads to the inhibition of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), thereby suppressing hepatic glucose production.[7] Concurrently, the upregulation of IRS-1 enhances insulin signal transduction, promoting glucose uptake and utilization.[7]

Dyslipidemia

Esculeoside A has shown significant promise in ameliorating dyslipidemia, a hallmark of metabolic syndrome. Oral administration of esculeoside A to ApoE-deficient mice resulted in a notable reduction in serum levels of total cholesterol, triglycerides, and LDL-cholesterol.[4] Furthermore, studies on its aglycone, esculeogenin A, have shown that it can reduce serum and hepatic levels of free fatty acids, total cholesterol, and total triglycerides in high-fat diet-fed rats.[6]

The hypolipidemic effects of esculeoside A are partly attributed to its ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and absorption.[4][8] Additionally, it has been shown to act as a potent peroxisome proliferator-activated receptor-alpha (PPARα) activator, which plays a crucial role in fatty acid oxidation.[4][9]

Hepatic Steatosis (Non-alcoholic Fatty Liver Disease)

Esculeoside A and its derivatives have demonstrated protective effects against hepatic steatosis. In high-fat diet-fed rats, treatment with esculeogenin A led to a dose-dependent improvement in the degree of hepatic steatosis and a reduction in liver damage markers such as ALT and AST.[6] The mechanisms underlying this hepatoprotective effect include the downregulation of lipogenic genes like sterol regulatory element-binding protein 1 (SREBP1) and acetyl-CoA carboxylase (ACC), and the upregulation of genes involved in fatty acid oxidation, such as PPARα and carnitine palmitoyltransferase I (CPT I).[9]

Mechanistic Insights: Key Signaling Pathways

AMPK/IRS-1 Signaling Pathway

Esculeoside A's beneficial effects on glucose metabolism are largely mediated through the activation of the AMPK and IRS-1 pathways in the liver.[7]

Figure 1: Esculeoside A's regulation of glucose metabolism via the AMPK/IRS-1 pathway.

Nrf2 Antioxidant Pathway